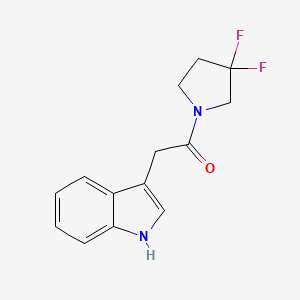

1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone

Description

Properties

IUPAC Name |

1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2O/c15-14(16)5-6-18(9-14)13(19)7-10-8-17-12-4-2-1-3-11(10)12/h1-4,8,17H,5-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPPJQUCGZLWLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C(=O)CC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,3-Difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure includes a difluoropyrrolidine moiety and an indole ring, which are known to contribute to various biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C14H14F2N2O

- Molecular Weight : 264.27 g/mol

- CAS Number : 2034355-16-1

Target Enzymes

- Dipeptidyl Peptidase IV (DPP-IV) : Inhibitors of DPP-IV have been shown to enhance insulin secretion by preventing the degradation of incretin hormones, thus improving glucose metabolism and offering potential therapeutic applications in diabetes management .

- Indoleamine 2,3-Dioxygenase (IDO) : Compounds with indole structures have been studied for their ability to inhibit IDO, an enzyme involved in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity .

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

- Antidiabetic Potential : Similar compounds have demonstrated efficacy in lowering blood glucose levels through DPP-IV inhibition.

- Anti-inflammatory Activity : Indole derivatives have been explored for their anti-inflammatory properties, particularly as COX-2 inhibitors. These compounds may provide analgesic effects as well .

Study on DPP-IV Inhibition

In a comparative study involving various DPP-IV inhibitors, it was found that compounds with similar structural features to this compound exhibited potent inhibitory effects on DPP-IV activity. The results indicated improved glycemic control in animal models, suggesting a promising avenue for diabetes treatment.

Study on IDO Inhibition

Research focused on indole-based compounds revealed that modifications in the indole structure could significantly enhance IDO inhibitory potency. A series of synthesized compounds showed IC50 values in the micromolar range against IDO, indicating that this compound may also possess similar properties .

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmacological Applications

-

Anti-inflammatory Activity :

- Research indicates that compounds with indole structures exhibit significant anti-inflammatory properties. The synthesized derivatives of 1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammation pathways .

- Analgesic Effects :

- Anticancer Properties :

Case Study 1: COX Inhibition

A study focused on the synthesis of various indole derivatives indicated that this compound exhibited competitive inhibition against COX enzymes. The results demonstrated a dose-dependent response in both in vitro and in vivo models, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Analgesic Activity

In a controlled animal model, the compound was administered to evaluate its analgesic effects compared to standard analgesics like indomethacin. Results showed comparable efficacy with reduced side effects, suggesting a favorable profile for pain management applications .

Summary of Findings

Comparison with Similar Compounds

Key Observations:

- Fluorine Substitution: The 3,3-difluoropyrrolidine group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 1-(1H-indol-3-yl)-2-(piperidin-1-yl)ethanone .

- Sulfonyl vs. Thioether Groups : N-Arylsulfonylindoles (e.g., 4-iodophenylsulfonyl derivatives) exhibit strong 5-HT₆ receptor antagonism, while thioether-substituted analogs show superior antimalarial activity .

- Bioisosteric Replacements: Replacing pyrrolidine with piperazine or piperidine alters receptor selectivity. For example, pyridinylpiperazine derivatives show nanomolar affinity for 5-HT₆ receptors .

Structural-Activity Relationship (SAR) Trends

Indole Position : 3-Substituted indoles (e.g., 1H-indol-3-yl) are critical for receptor binding, as seen in 5-HT₆ antagonists and antimalarials .

Heterocyclic Moieties: Pyrrolidine/pyrrolidinone groups improve blood-brain barrier penetration, whereas piperazine enhances water solubility .

Electron-Withdrawing Groups : Nitro or sulfonyl substituents on the indole ring increase antimalarial potency (e.g., pIC₅₀: 8.21 for 5-nitro derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.